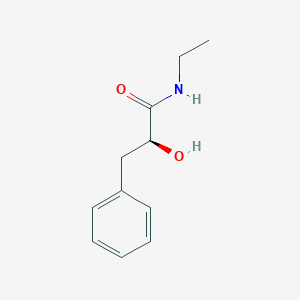

(2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-ethyl-2-hydroxy-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-12-11(14)10(13)8-9-6-4-3-5-7-9/h3-7,10,13H,2,8H2,1H3,(H,12,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHIPYMMRCZUMF-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H](CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2s N Ethyl 2 Hydroxy 3 Phenylpropanamide

Enantioselective Synthesis Strategies

Enantioselective synthesis is critical for producing the desired (S)-enantiomer of N-Ethyl-2-hydroxy-3-phenylpropanamide, as different enantiomers can have varied biological activities. Strategies to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.

Asymmetric Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Asymmetric catalysis utilizes chiral catalysts to stereoselectively create new bonds, forming a chiral product from a prochiral substrate. For the synthesis of the target molecule's backbone, key C-C and C-N bond-forming reactions can be rendered enantioselective.

Carbon-Carbon Bond Formation: The core C-C backbone of the molecule can be assembled using reactions like asymmetric aldol additions or Michael additions. For instance, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for various C-C bond-forming reactions. They can generate homoenolate equivalents from α,β-unsaturated aldehydes, which can then react with electrophiles to build complex carbon skeletons with high stereocontrol. While not specifically documented for this exact target, this methodology represents a state-of-the-art approach to creating the 3-phenylpropanoid framework.

Carbon-Nitrogen Bond Formation: The amide bond is typically formed in the final steps of the synthesis. However, asymmetric methods for C-N bond formation can also be envisaged. For example, the asymmetric hydroaminomethylation of styrene derivatives could, in principle, furnish a chiral amino alcohol precursor. More commonly, the stereocenter is set prior to the amidation step. The direct amidation of 2-hydroxy-3-phenylpropanoic acid with ethylamine (B1201723) is a direct route, though controlling stereointegrity at the C2 position during this step is crucial.

Recent advancements in catalysis have seen the development of bifunctional catalysts, such as those derived from thiourea or quinidine, which can activate both the nucleophile and the electrophile within a chiral environment to achieve high enantioselectivity in reactions like aza-Michael additions. nih.gov

Chiral Auxiliary-Mediated Approaches to Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This is a robust and well-established strategy for asymmetric synthesis. wikipedia.org

For the synthesis of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide, a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, could be attached to a phenylacetic acid precursor. wikipedia.org The resulting chiral amide or imide would then direct the stereoselective introduction of the hydroxyl group at the α-position. For example, enolization followed by asymmetric hydroxylation using an electrophilic oxygen source like N-fluoro-benzenesulfonimide (NFSI) would yield the desired α-hydroxy acid derivative with high diastereoselectivity. Subsequent removal of the auxiliary and amidation with ethylamine would furnish the final product. The effectiveness of the auxiliary lies in its ability to create a sterically biased environment, forcing reagents to approach from a specific face. wikipedia.org

| Chiral Auxiliary Type | Typical Precursor | Key Transformation | Stereocontrol Mechanism |

| Evans Oxazolidinones | Phenylacetic acid | Enolate hydroxylation | Steric shielding by the auxiliary's substituent directs the electrophile. |

| Pseudoephedrine Amides | Phenylacetic acid | Enolate alkylation/hydroxylation | Chelation control involving the auxiliary's hydroxyl group and the lithium enolate. |

| Camphorsultam | Acryloyl chloride | Michael addition, Aldol reaction | Steric hindrance from the camphor skeleton directs the approach of reactants. wikipedia.org |

Biocatalytic Transformations for Stereospecific Product Formation

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. nih.gov This approach is often lauded for its environmental compatibility, operating under mild conditions with high stereospecificity. jiangnan.edu.cn

Kinetic resolution is a widely used biocatalytic method that involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of both enantiomers. For the synthesis of this compound, this can be applied to a racemic precursor, such as racemic ethyl 2-hydroxy-3-phenylpropanoate.

Lipases are the most common class of enzymes used for this purpose. They can enantioselectively catalyze the hydrolysis of a racemic ester. For example, in a racemic mixture of ethyl 3-hydroxy-3-phenylpropanoate, a lipase (B570770) might selectively hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted. scielo.br Alternatively, in a process called transesterification, a racemic alcohol can be selectively acylated. Lipases from Pseudomonas cepacia (PCL), Candida rugosa (CRL), and Candida antarctica (CALB) have shown high efficacy in resolving similar substrates. scielo.brresearchgate.net For instance, the resolution of ethyl 3-hydroxy-3-phenylpropanoate using PCL achieved a 50% conversion, yielding the recovered (R)-ester with 98% enantiomeric excess (e.e.) and the (S)-acid with 93% e.e. scielo.br

| Enzyme Source | Substrate | Reaction Type | Product (e.e.%) |

| Pseudomonas cepacia Lipase (PCL) | rac-ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | (S)-acid (93%), (R)-ester (98%) scielo.br |

| Pseudomonas fluorescens Lipase | rac-3-hydroxy-3-phenylpropanonitrile | Transesterification | (S)-nitrile (79.5%) nih.gov |

| Burkholderia cepacia Lipase (PSIM) | rac-ethyl 3-amino-3-phenylpropanoate | Hydrolysis | (2R,3S)-ester (100%) nih.gov |

| Candida antarctica Lipase B (CALB) | rac-ethyl 3-hydroxybutyrate | Acetylation/Alcoholysis | (S)-alcohol (>99%), (R)-alcohol (>99%) researchgate.net |

Instead of resolving a racemic mixture, stereoselective biotransformations can create the desired stereocenter from a prochiral substrate.

Bioreduction: The asymmetric reduction of a ketone is a powerful method for producing chiral alcohols. A precursor like ethyl benzoylacetate can be reduced using whole-cell biocatalysts (e.g., baker's yeast, Geotrichum candidum) or isolated ketoreductase enzymes to produce (S)-ethyl 3-hydroxy-3-phenylpropionate with high enantiomeric excess. google.com This enzymatic reduction establishes the key stereocenter at the C3 position in related molecules, a strategy adaptable to the C2 position of the target compound's precursor. jiangnan.edu.cn

Lipase-Catalyzed Aminolysis: This method involves the direct formation of an amide bond from an ester and an amine, catalyzed by a lipase. researchgate.net To synthesize this compound, one could employ a lipase to catalyze the reaction between an enantiopure (S)-ester, such as (S)-methyl 2-hydroxy-3-phenylpropanoate, and ethylamine. This approach is highly atom-economical and avoids the use of coupling reagents. Lipases can function in non-aqueous media to favor synthesis over hydrolysis, making this a viable and green synthetic route. The selectivity of the lipase ensures that the stereocenter of the starting ester is preserved in the final amide product.

Total Synthesis Approaches to the Core Structure of this compound

A total synthesis of this compound would involve a sequence of reactions to construct the molecule from basic starting materials. A plausible retrosynthetic analysis would disconnect the molecule at the amide bond and the C2-C3 bond.

A convergent synthetic plan could be:

Backbone Construction: A C-C bond-forming reaction, such as an aldol condensation between benzaldehyde and an acetate enolate equivalent, followed by reduction, would form the 3-phenylpropanoate skeleton.

Stereocenter Installation: The crucial hydroxyl group at the C2 position can be introduced enantioselectively.

Asymmetric Dihydroxylation: Starting from ethyl cinnamate, a Sharpless asymmetric dihydroxylation would yield a diol with high enantiopurity. Subsequent selective manipulation of the hydroxyl groups would lead to the desired α-hydroxy ester.

Biocatalytic Reduction: As mentioned, the asymmetric reduction of a precursor like ethyl 2-oxo-3-phenylpropanoate using a ketoreductase enzyme would directly yield the (S)-hydroxy ester.

Final Amidation: The enantiopure (S)-2-hydroxy-3-phenylpropanoic acid or its corresponding ester would then be coupled with ethylamine. This can be achieved through standard peptide coupling reagents (e.g., DCC, EDC) or through lipase-catalyzed aminolysis for a greener approach. researchgate.net

This multi-step approach, combining classic organic reactions with modern asymmetric techniques like biocatalysis, ensures both the correct connectivity and the desired absolute stereochemistry of the final product.

Convergent Synthesis Strategies

A plausible convergent synthesis begins with the commercially available (S)-3-phenyllactic acid. This starting material can be activated in several ways to facilitate amide bond formation. One common method is the conversion of the carboxylic acid to an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with ethylamine to form the desired amide.

Alternatively, peptide coupling reagents can be employed to directly couple the carboxylic acid with ethylamine. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can efficiently mediate the amide bond formation under milder conditions, which helps in preserving the stereochemical integrity of the chiral center.

Table 1: Comparison of Activating Agents for Convergent Amide Synthesis

| Activating Agent | Reaction Conditions | Advantages | Disadvantages |

| Thionyl Chloride | Typically neat or in an inert solvent (e.g., CH₂Cl₂) | High reactivity, readily available | Harsh conditions, generation of HCl and SO₂ byproducts |

| Oxalyl Chloride | Inert solvent (e.g., CH₂Cl₂, THF) | Volatile byproducts (CO, CO₂, HCl) are easily removed | Toxic and moisture-sensitive |

| DCC/NHS | Aprotic solvent (e.g., CH₂Cl₂, DMF) | Mild conditions, high yields | Formation of dicyclohexylurea (DCU) byproduct can complicate purification |

| EDC/HOBt | Aqueous or organic solvent | Water-soluble carbodiimide (B86325), easy byproduct removal | Can be more expensive than other coupling agents |

Linear Synthetic Pathways

A viable linear synthesis of this compound can commence from the readily available amino acid, (S)-phenylalanine. The synthesis begins with the diazotization of the amino group of phenylalanine using sodium nitrite (NaNO₂) in an acidic medium, typically aqueous sulfuric acid. This reaction proceeds with retention of configuration at the α-carbon, yielding (S)-2-hydroxy-3-phenylpropanoic acid. This stereospecific conversion is a key step in establishing the desired stereochemistry of the final product. researchgate.net

Following the formation of the α-hydroxy acid, the subsequent step is the amidation with ethylamine. As described in the convergent synthesis section, this can be achieved by first converting the carboxylic acid to a more reactive species like an acyl chloride or by using standard peptide coupling reagents. The direct amidation of the carboxylic acid with the amine is a common and effective method.

Another linear approach could start from ethyl (S)-2-hydroxy-3-phenylpropanoate. This ester can be subjected to aminolysis with ethylamine. While direct aminolysis of esters can be sluggish, it can be facilitated by heating or by using a catalyst. This method is attractive due to its atom economy, as the only byproduct is ethanol.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in chemical synthesis aims to reduce the environmental impact of chemical processes. This includes the use of less hazardous chemicals, the design of energy-efficient processes, and the maximization of atom economy.

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to air pollution. For the synthesis of this compound, several strategies can be employed to minimize solvent use.

Solvent-Free Synthesis: The direct amidation of (S)-2-hydroxy-3-phenylpropanoic acid or its ethyl ester with ethylamine can potentially be carried out under solvent-free conditions. For instance, a method involving microwave irradiation in the presence of a catalytic amount of ceric ammonium nitrate has been reported for the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions. nih.gov Another approach involves the trituration of the reactants with a catalyst like boric acid, followed by direct heating. semanticscholar.org

Environmentally Benign Solvents: When a solvent is necessary, the use of greener alternatives is encouraged. Water is an ideal green solvent, although the low solubility of organic reactants can be a limitation. Other environmentally benign solvents include biofuels like limonene, and bio-based solvents like Cyrene™. bohrium.comresearchgate.net For enzymatic reactions, cyclopentyl methyl ether has been demonstrated as a green and safe solvent for lipase-catalyzed amide bond formation. nih.gov

Table 2: Examples of Green Solvents for Amide Synthesis

| Solvent | Source/Type | Advantages |

| Water | Universal | Non-toxic, non-flammable, inexpensive |

| Limonene | Bio-derived (citrus rinds) | Biodegradable, renewable |

| Cyrene™ | Bio-derived (cellulose) | Biodegradable, high polarity |

| Cyclopentyl methyl ether | Synthetic | Low peroxide formation, easy to recycle |

Atom Economy and Reaction Efficiency Maximization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, multiplied by 100. Reactions with high atom economy are desirable as they generate less waste.

The direct amidation of (S)-2-hydroxy-3-phenylpropanoic acid with ethylamine to form this compound is an example of a reaction with high atom economy, as the only byproduct is water.

Calculation of Atom Economy for the Direct Amidation:

(S)-2-hydroxy-3-phenylpropanoic acid (C₉H₁₀O₃, MW: 166.17 g/mol ) + Ethylamine (C₂H₇N, MW: 45.08 g/mol ) → this compound (C₁₁H₁₅NO₂, MW: 193.24 g/mol ) + Water (H₂O, MW: 18.02 g/mol )

Molecular Weight of Desired Product: 193.24 g/mol

Sum of Molecular Weights of Reactants: 166.17 g/mol + 45.08 g/mol = 211.25 g/mol

Atom Economy = (193.24 / 211.25) x 100% = 91.47%

In contrast, methods that involve protecting groups or multi-step syntheses often have lower atom economy due to the generation of stoichiometric byproducts.

Biocatalysis for Enhanced Efficiency: The use of enzymes as catalysts can significantly improve the efficiency and selectivity of reactions. For the synthesis of amides, lipases such as Candida antarctica lipase B (CALB) have been shown to be effective in catalyzing the direct amidation of carboxylic acids and amines under mild conditions. nih.gov Enzymatic methods often proceed with high enantioselectivity, which is crucial for the synthesis of chiral molecules like this compound. A chemoenzymatic approach, combining chemical synthesis with enzymatic steps, can offer a powerful strategy for producing enantiomerically pure compounds. nih.govgoogle.com

Mechanistic Investigations of Reactions Involving 2s N Ethyl 2 Hydroxy 3 Phenylpropanamide

Reaction Pathways and Transition State Analysis in Hydroxyamide Formation and Transformation

The formation of the hydroxyamide (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide typically involves the creation of an amide bond between a derivative of (S)-2-hydroxy-3-phenylpropanoic acid and ethylamine (B1201723). The specific reaction pathway depends on the choice of starting materials, coupling agents, and reaction conditions.

A primary pathway is the direct amidation of (S)-2-hydroxy-3-phenylpropanoic acid or its corresponding ester, such as ethyl (S)-2-hydroxy-3-phenylpropanoate. This transformation is an acyl substitution reaction where ethylamine acts as the nucleophile, attacking the carbonyl carbon of the carboxylic acid or ester. While the direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable, it is kinetically slow and requires high temperatures, which can lead to side reactions, including racemization. Therefore, the carboxylic acid is typically activated in situ using coupling reagents. Reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or propanephosphonic acid anhydride (B1165640) (T3P) are used to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine under milder conditions. nih.gov

The activation of the carboxylic acid is a critical step that proceeds through a highly reactive intermediate, such as an O-acylisourea (with carbodiimide (B86325) reagents) or a phosphonic ester anhydride (with T3P). nih.gov The amine then attacks this activated intermediate, leading to a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and release the leaving group. A significant challenge in this pathway is the potential for racemization at the α-carbon (the carbon bearing the hydroxyl group). nih.gov The activation of the carboxyl group enhances the acidity of the α-proton, and its abstraction under basic conditions can lead to a loss of stereochemical integrity. nih.gov

Alternative pathways might involve the transformation of related functional groups. For instance, the synthesis could start from (S)-phenylalanine, which is first converted to its corresponding α-hydroxy acid through diazotization followed by hydrolysis, preserving the stereocenter. The resulting (S)-2-hydroxy-3-phenylpropanoic acid is then coupled with ethylamine.

Mechanistic insights, particularly regarding the energy profiles and structures of transition states, are often elucidated using computational quantum chemical calculations. rsc.org For related multicomponent reactions, these calculations have been used to investigate the formation of cyclic products and the influence of different catalysts. rsc.org Such studies can reveal whether a reaction proceeds under kinetic or thermodynamic control, where different catalysts can selectively favor one pathway over another to yield different products from the same starting materials. rsc.org While specific transition state analyses for this compound are not extensively documented, the principles from analogous systems demonstrate that a combination of catalyst screening and theoretical calculations is a powerful approach to understanding the reaction mechanism. rsc.org

Stereochemical Control Mechanisms in Derivatization and Scaffold Modification

Maintaining stereochemical purity is paramount in the synthesis and derivatization of chiral molecules like this compound. The "(2S)" designation indicates a specific three-dimensional arrangement at the chiral center, which originates from the L-phenylalanine precursor. The mechanisms of stereochemical control focus on preserving this configuration throughout the synthetic sequence.

The most critical step for stereochemical control is the amide bond formation. nih.gov As mentioned, the activation of the carboxylic acid can lead to epimerization at the adjacent chiral center. The choice of coupling reagent, solvent, and base is crucial to minimize this risk. Non-basic or sterically hindered bases are often employed to prevent the abstraction of the α-proton. Furthermore, performing the reaction at low temperatures can slow down the rate of epimerization relative to the rate of amidation.

Stereoselective synthesis strategies are fundamental to producing the enantiomerically pure compound. These strategies can be broadly categorized:

Chiral Pool Synthesis: This is the most direct approach, where the synthesis begins with an enantiopure starting material, such as (S)-phenylalanine. The subsequent reactions are designed to proceed without affecting the original stereocenter.

Asymmetric Catalysis: In this approach, a prochiral substrate is converted into a chiral product using a chiral catalyst. For example, the asymmetric hydrogenation of an α-keto amide or the hydroxylation of an N-ethyl-3-phenylpropanamide could theoretically be employed to set the (S)-stereocenter.

Enzymatic Resolution: Enzymes, particularly lipases, can be used to selectively react with one enantiomer in a racemic mixture. For instance, in a process known as kinetic resolution, a lipase (B570770) could selectively acylate the hydroxyl group of (R)-N-Ethyl-2-hydroxy-3-phenylpropanamide in a racemic mixture, leaving the desired (S)-enantiomer unreacted and allowing for its separation. google.com

A more advanced technique is Dynamic Kinetic Resolution (DKR). nih.gov In DKR, the less reactive enantiomer is continuously racemized in situ while the more reactive enantiomer is consumed by the reaction. This allows for a theoretical yield of 100% for the desired enantiomer from a racemic starting material. For the synthesis of related anti-β-hydroxy-α-amino acids, DKR has been successfully applied through ruthenium-catalyzed asymmetric hydrogenation. nih.gov

| Method | Principle | Key Consideration | Relevance to this compound |

|---|---|---|---|

| Chiral Pool Synthesis | Use of an enantiopure starting material (e.g., (S)-phenylalanine). | Prevention of racemization during functional group transformations, especially amide coupling. nih.gov | Direct and common route, relies on careful selection of reaction conditions. |

| Asymmetric Catalysis | A chiral catalyst creates a chiral product from a prochiral substrate. | High enantioselectivity (ee%) and catalyst efficiency are required. | A potential route for de novo synthesis, for example, by asymmetric hydrogenation. nih.gov |

| Kinetic Resolution | Enzymatic or chemical resolution of a racemic mixture. One enantiomer reacts faster. | Maximum theoretical yield is 50%. Requires efficient separation of product and unreacted enantiomer. google.com | Applicable if a racemic mixture of N-Ethyl-2-hydroxy-3-phenylpropanamide is synthesized first. |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. | Requires a catalyst for resolution and a compatible catalyst for racemization. nih.gov | Allows for theoretical yields up to 100% of the desired (S)-enantiomer. nih.gov |

Kinetic and Thermodynamic Considerations of Relevant Synthetic Transformations

The synthesis of this compound is governed by both kinetic and thermodynamic factors. While the formation of an amide bond from a carboxylic acid and an amine is an exergonic process (thermodynamically favorable), it involves a high activation energy barrier, making it kinetically slow under standard conditions. nih.gov This is why catalysts or coupling agents are essential to provide a lower-energy reaction pathway.

In enzymatic syntheses, the balance between synthesis and hydrolysis is a key consideration. Many hydrolase enzymes, such as lipases and proteases, can catalyze amide bond formation in non-aqueous solvents or with low water activity. However, in aqueous environments, the thermodynamic equilibrium strongly favors hydrolysis (the reverse reaction). nih.gov The kinetic constants for hydrolysis are often several orders of magnitude greater than for synthesis, making the choice of solvent system critical for driving the reaction toward amide formation. nih.gov

Kinetic resolution is a prime example of exploiting kinetic differences. google.com The efficiency of this process is determined by the relative rates of reaction for the two enantiomers (k_S vs. k_R). A high selectivity factor (E = k_fast / k_slow) is desired for a clean separation with high enantiomeric excess (ee).

The concept of kinetic versus thermodynamic control is also crucial, particularly when multiple products can be formed. rsc.org A reaction under kinetic control yields the product that is formed fastest (lowest activation energy), whereas a reaction under thermodynamic control yields the most stable product (lowest Gibbs free energy). In some syntheses, a kinetically favored product may be formed initially, which can then rearrange to a more thermodynamically stable isomer if the reaction is allowed to proceed for a longer time or at a higher temperature. rsc.org For instance, studies on related multicomponent reactions have shown that the choice of catalyst can dictate whether the kinetic or thermodynamic product is obtained selectively. rsc.org

| Concept | Description | Implication for Synthesis |

|---|---|---|

| Activation Energy | The minimum energy required to initiate a chemical reaction. Amide bond formation has a high activation energy. | Catalysts or coupling agents are required to lower the activation energy and allow the reaction to proceed at a reasonable rate under mild conditions. |

| Kinetic vs. Thermodynamic Control | Kinetic control favors the fastest-formed product; thermodynamic control favors the most stable product. rsc.org | Reaction conditions (temperature, time, catalyst) can be tuned to selectively isolate either the kinetic or thermodynamic product. rsc.org |

| Enzymatic Kinetics (Kinetic Resolution) | Utilizes enzymes that react at different rates with the enantiomers of a racemic substrate. google.com | Allows for the separation of enantiomers. The yield of the desired enantiomer is limited to 50%. google.com |

| Dynamic Kinetic Resolution (DKR) | A kinetic resolution coupled with the in-situ racemization of the undesired enantiomer. nih.gov | Overcomes the 50% yield limitation of standard kinetic resolution, enabling a theoretical conversion of 100% to the desired product. nih.gov |

The rigorous analysis of these transformations often involves pre-steady-state kinetic studies, which can dissect individual steps of a reaction mechanism, such as substrate binding, chemical transformation, and product release. nih.gov These methods provide detailed kinetic and thermodynamic data that are essential for a complete mechanistic understanding and for optimizing synthetic protocols. nih.gov

Computational and Theoretical Studies on 2s N Ethyl 2 Hydroxy 3 Phenylpropanamide

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and conformational preferences of molecules like (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide. These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy at different geometries.

For a molecule with a chiral center and several rotatable bonds, such as this one, a conformational search is the first step. This involves systematically rotating the bonds—specifically the C-C bond of the propane (B168953) backbone, the C-N amide bond, and the C-C bond to the phenyl group—to identify all possible stable conformers. For each conformation, the geometry is optimized to find the lowest energy state. The results of these calculations would typically yield the relative energies of each conformer, their dipole moments, and the bond lengths and angles that characterize their three-dimensional shapes.

From the optimized geometry, a variety of electronic properties can be calculated. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

A hypothetical table of calculated electronic properties for the most stable conformer of this compound is presented below.

| Property | Hypothetical Value | Significance |

| Total Energy (Hartree) | -653.12345 | The absolute energy of the molecule in its ground state. |

| HOMO Energy (eV) | -6.5 | Indicates the ionization potential and electron-donating capability. |

| LUMO Energy (eV) | -0.8 | Indicates the electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap (eV) | 5.7 | Relates to chemical reactivity and stability. |

| Dipole Moment (Debye) | 3.2 | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations provide a static picture of a few stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that approximates the potential energy of the system.

By simulating the molecule's movement over nanoseconds or even microseconds, researchers can explore its entire conformational landscape. This reveals not only the stable low-energy conformations but also the transitional states between them and the flexibility of different parts of the molecule. For this compound, an MD simulation would show how the ethyl and phenyl groups move relative to the propanamide backbone and how intramolecular hydrogen bonds (e.g., between the hydroxyl and amide groups) form and break.

The results of an MD simulation are often visualized as a trajectory file, which is a movie of the molecule's motion. Analysis of this trajectory can provide root-mean-square deviation (RMSD) plots to assess structural stability and root-mean-square fluctuation (RMSF) plots to identify flexible regions.

Prediction of Reactivity and Selectivity through Advanced Computational Modeling

Advanced computational models can predict how and where a molecule is likely to react. For this compound, key reactive sites would include the hydroxyl group, the amide group, and the phenyl ring.

Reactivity indices derived from DFT, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack. For example, the Fukui function f+(r) indicates the propensity of a site 'r' to accept an electron (nucleophilic attack), while f-(r) indicates its propensity to donate an electron (electrophilic attack).

Furthermore, computational models can be used to simulate reaction mechanisms. For instance, the mechanism of hydrolysis of the amide bond could be investigated by modeling the approach of a water molecule and calculating the energy profile of the reaction pathway. This would involve locating the transition state structure and calculating the activation energy, which determines the reaction rate. Such studies are crucial for understanding the metabolic fate of the compound or its stability under various conditions.

Molecular Docking and Interaction Energy Analysis (focused on in vitro binding mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is most commonly used to predict the binding of a small molecule ligand to a protein receptor.

If this compound were being investigated as a potential ligand for a biological target, molecular docking would be a key step. The 3D structure of the target protein would be obtained from a database like the Protein Data Bank (PDB). The docking software would then systematically place the ligand in the binding site of the protein in numerous possible conformations and orientations.

Each of these "poses" is scored based on a scoring function that estimates the binding affinity. The scoring function typically includes terms for van der Waals interactions, electrostatic interactions, and hydrogen bonds. The pose with the best score represents the most likely binding mode.

Following docking, the interaction energy between the ligand and the protein can be calculated more accurately using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This method calculates the free energy of binding by summing the gas-phase interaction energies and the solvation free energies.

A hypothetical breakdown of the interaction energies for a docked pose of this compound is shown in the table below.

| Energy Component | Hypothetical Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy | -35.2 | Favorable hydrophobic and dispersion interactions. |

| Electrostatic Energy | -15.8 | Favorable polar interactions, including hydrogen bonds. |

| Polar Solvation Energy | +20.5 | Unfavorable energy required to desolvate polar groups. |

| Nonpolar Solvation Energy | -4.1 | Favorable energy from the hydrophobic effect. |

| Total Binding Free Energy | -34.6 | Overall predicted binding affinity. |

These analyses can reveal the key amino acid residues in the protein that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds with the hydroxyl or amide groups, pi-pi stacking with the phenyl ring). This information is invaluable for understanding the molecular basis of the ligand's activity and for designing more potent or selective analogs.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 2s N Ethyl 2 Hydroxy 3 Phenylpropanamide

High-Resolution Spectroscopic Methodologies for Stereochemical Assignment

The unambiguous determination of the three-dimensional structure of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide, especially its stereochemistry, relies on a combination of high-resolution spectroscopic techniques.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR for polymorphism)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the hydrogen and carbon atoms. However, advanced two-dimensional (2D) NMR techniques are essential for definitive structural assignment.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity.

COSY spectra reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons, for instance, within the ethyl group and the propanamide backbone.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom's chemical shift based on its attached proton.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. For example, it can confirm the connection between the benzyl (B1604629) group's CH₂ protons and the C2 of the propanamide backbone, as well as the linkage of the ethyl group to the amide nitrogen.

Computational methods, such as those based on Density Functional Theory (DFT), can be used to predict NMR chemical shifts, and the comparison between these theoretical values and experimental data serves to confirm the proposed structure. nih.gov

Solid-State NMR (ssNMR): Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be investigated using ssNMR. Different polymorphs of this compound would exhibit distinct ¹³C ssNMR spectra due to differences in the local chemical environment and intermolecular interactions within the crystal lattice. This non-destructive technique is highly sensitive to the subtle structural variations between polymorphs.

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|---|

| Phenyl-C1' | C | - | ~137 | Correlates with H2, H3 |

| Phenyl-C2'/C6' | C | - | ~129 | Correlates with H3 |

| Phenyl-C3'/C5' | C | - | ~128 | - |

| Phenyl-C4' | C | - | ~126 | - |

| C3 | CH₂ | ~2.9-3.1 | ~40 | Correlates with C1, C2, Phenyl-C1' |

| C2 | CH-OH | ~4.2 | ~73 | Correlates with C1, C3 |

| C1 | C=O | - | ~174 | Correlates with H2, NH, Ethyl-CH₂ |

| Amide-NH | NH | ~7.5 (broad) | - | Correlates with C1, Ethyl-CH₂ |

| Ethyl-CH₂ | CH₂ | ~3.2-3.4 | ~35 | Correlates with C1, Ethyl-CH₃ |

| Ethyl-CH₃ | CH₃ | ~1.1 | ~15 | Correlates with Ethyl-CH₂ |

Chiral Chromatography (e.g., HPLC, GC, SFC) for Enantiomeric Excess Determination

To ensure the compound is the desired (2S) enantiomer and to quantify its purity, chiral chromatography is the method of choice. These techniques separate the (2S) and (2R) enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. A solution of the compound is passed through a column packed with a CSP (e.g., polysaccharide-based phases like cellulose (B213188) or amylose (B160209) derivatives). The two enantiomers form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times (t_R), allowing for their separation and quantification.

Chiral Gas Chromatography (GC): For volatile derivatives of the compound, chiral GC can be used. The principle is similar to HPLC, but the separation occurs in the gas phase using a column coated with a chiral liquid phase.

Chiral Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (typically CO₂) as the mobile phase. It often provides faster separations and is considered a greener alternative to HPLC.

The enantiomeric excess (e.e.), a measure of chiral purity, is calculated from the peak areas (A) of the two enantiomers in the chromatogram: e.e. (%) = [(A_S - A_R) / (A_S + A_R)] x 100

| Enantiomer | Retention Time (t_R, min) | Peak Area (arbitrary units) | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| (2R)-N-Ethyl-2-hydroxy-3-phenylpropanamide | 8.5 | 5,000 | 98.0% |

| This compound | 10.2 | 495,000 |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This chiroptical technique is a powerful, non-destructive method for determining the absolute configuration of a stereocenter.

An experimental CD spectrum of this compound would show positive or negative bands (known as Cotton effects) at specific wavelengths corresponding to its electronic transitions. To assign the absolute configuration, this experimental spectrum is compared with a theoretical spectrum generated using quantum chemical calculations (e.g., Time-Dependent DFT). nih.govnih.gov A good match between the experimental spectrum and the spectrum calculated for the (2S) configuration provides strong evidence for that assignment. nih.gov The chromophores in the molecule, such as the phenyl ring and the amide carbonyl group, are primarily responsible for the observed CD signals.

X-ray Crystallography for Solid-State Structure and Chiral Confirmation

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. nih.gov This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern.

Mathematical analysis of this pattern yields a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. This reveals not only the molecular connectivity and conformation but also intermolecular interactions such as hydrogen bonding. nih.gov For chiral molecules like this compound, anomalous dispersion techniques can be used to determine the absolute configuration at the C2 stereocenter without ambiguity. researchgate.net

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal lattice symmetry (e.g., Orthorhombic). | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=5.8 Å, b=9.2 Å, c=21.5 Å, α=β=γ=90° |

| Flack Parameter | A value close to 0 confirms the assigned absolute stereochemistry. | 0.05(3) |

| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | 0.045 (4.5%) |

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Purity Profiling

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound and for analyzing its purity.

Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ in positive ion mode) to within a few parts per million (ppm). This accuracy allows for the confident determination of the compound's elemental composition, distinguishing it from other molecules with the same nominal mass.

Fragmentation and Purity Analysis: Tandem mass spectrometry (MS/MS) is used to analyze the structure and purity. The molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. nih.gov This fragmentation pattern serves as a "fingerprint" for identification. Common fragmentation pathways for this compound would likely involve neutral losses of water (H₂O), ethene (C₂H₄), and the benzyl group (C₇H₇). researchgate.netnih.gov

Purity profiling is achieved by searching for ions corresponding to potential impurities. Each impurity will have its own distinct mass and fragmentation pattern, allowing for its identification and relative quantification even at very low levels. The development of multi-stage fragmentation (MSⁿ) libraries further enhances the ability to identify substructures and confirm fragmentation pathways. chemrxiv.org

| m/z (calculated) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 194.1175 | [M+H]⁺ | - | C₁₁H₁₆NO₂⁺ |

| 176.1070 | [M+H - H₂O]⁺ | H₂O | C₁₁H₁₄NO⁺ |

| 148.0757 | [M+H - H₂O - C₂H₄]⁺ | H₂O, C₂H₄ | C₉H₁₀NO⁺ |

| 102.0913 | [M+H - C₇H₇O]⁺ | C₇H₇O (hydroxybenzyl) | C₅H₁₂NO⁺ |

| 91.0542 | [C₇H₇]⁺ | C₄H₉NO₂ | Tropylium ion |

Exploration of Structure Activity Relationships Sar for Analogues and Derivatives of 2s N Ethyl 2 Hydroxy 3 Phenylpropanamide

Systematic Modification of the N-Ethyl Moiety and Phenyl Ring

The N-ethyl group and the phenyl ring are key lipophilic components that can engage in van der Waals and hydrophobic interactions within a binding pocket. Systematic alterations to these moieties can significantly impact binding affinity and selectivity.

Research on related scaffolds has demonstrated that the size and nature of the N-alkyl substituent are critical. For instance, in a series of O-aryl carbamates targeting fatty acid amide hydrolase (FAAH), replacing a cyclohexyl group with smaller N-alkyl groups like methyl or allyl led to a marked decrease in inhibitory potency. nih.gov However, inhibitory activity was regained and even surpassed with longer alkyl chains such as n-butyl, n-hexyl, and n-octyl. nih.gov This suggests that the binding pocket can accommodate and favorably interact with larger lipophilic groups at this position. A similar trend is observed in phenethylamine (B48288) derivatives, where substitutions on the nitrogen atom influence receptor affinity. nih.gov

The phenyl ring offers a scaffold for a variety of substitutions. In studies of phenethylamine derivatives targeting the 5-HT2A receptor, the addition of alkyl or halogen groups at the para position of the phenyl ring positively influenced binding affinity. nih.govresearchgate.net This indicates a tolerance for substitution and the potential for additional interactions, such as halogen bonding or further hydrophobic contacts. Conversely, in other molecular contexts, the introduction of more hydrophilic groups to a phenyl ring has been shown to have a negative effect on potency, highlighting the importance of maintaining optimal lipophilicity for target engagement. nih.gov

Table 1: Predicted Impact of N-Ethyl and Phenyl Ring Modifications on Biological Activity

| Modification Site | Substituent | Predicted Effect on Activity | Rationale |

| N-Ethyl Moiety | Methyl, Isopropyl | Decrease | Reduced hydrophobic interaction in a pocket that accommodates larger groups. nih.gov |

| n-Butyl, n-Hexyl | Increase | Enhanced hydrophobic interactions within the binding site. nih.gov | |

| Phenylalkyl | Dependent on linker length | Optimal spacing is crucial for reaching additional binding regions. nih.gov | |

| Phenyl Ring | para-Chloro, para-Bromo | Increase | Potential for favorable halogen bonding and increased lipophilicity. nih.gov |

| para-Methyl | Increase | Enhanced hydrophobic interactions. nih.gov | |

| para-Hydroxy | Decrease | Introduction of a polar group may be unfavorable in a lipophilic pocket. nih.gov |

Stereochemical Inversion and its Impact on Molecular Recognition Profiles

Chirality is a fundamental aspect of molecular recognition, as biological targets such as enzymes and receptors are themselves chiral. The (2S) configuration of the parent compound dictates a specific spatial arrangement of its substituents. Inversion of this stereocenter to the (2R) configuration would present a mirror image of these groups to a binding site, which can lead to dramatically different biological outcomes.

For example, in a series of potent opioid receptor agonists, the stereochemistry at multiple chiral centers, including one analogous to the 2-hydroxy position, was found to be critical for activity. The (S)-configuration at this center was beneficial for analgesic potency. researchgate.net Similarly, studies on cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides revealed that different stereoisomers possessed vastly different affinities and selectivities for opioid receptors, with one isomer being thousands of times more potent than morphine, while its enantiomer was significantly less active. researchgate.netnih.gov This underscores the profound impact of stereochemistry on molecular recognition. The specific interactions, such as hydrogen bonds from the hydroxyl group and the orientation of the phenyl ring, are highly dependent on the absolute configuration at the chiral center.

Table 2: Predicted Impact of Stereochemical Inversion on Molecular Recognition

| Compound | Stereochemistry | Predicted Biological Activity | Rationale |

| (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide | (S) at C2 | Active | The specific 3D arrangement of the hydroxyl, ethylamide, and benzyl (B1604629) groups is optimal for binding. |

| (2R)-N-Ethyl-2-hydroxy-3-phenylpropanamide | (R) at C2 | Significantly Reduced or Inactive | The inverted stereocenter would misalign key interacting groups within the chiral binding site of a biological target. researchgate.netnih.gov |

Derivatization at the Hydroxyl and Amide Functionalities

The hydroxyl and amide groups are key polar functionalities capable of forming hydrogen bonds, which are crucial for high-affinity binding to biological targets.

Derivatization of the hydroxyl group, for instance by etherification or esterification, would eliminate its ability to act as a hydrogen bond donor. In many biologically active molecules, a free hydroxyl group is essential for activity. For instance, in a class of immunosuppressive agents, an enolic hydroxyl group was identified as a key part of the pharmacophore. researchgate.net However, in some cases, this group might be a site of metabolic instability, and its derivatization could lead to prodrugs or compounds with altered pharmacokinetic profiles.

The amide functionality is a common feature in many drugs and is involved in key hydrogen bonding interactions. The N-H proton can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. Modification of this group, for example, by N-methylation, would remove the hydrogen bond donating capability. Bioisosteric replacement of the amide with other groups, such as a 1,2,3-triazole or a 1,3,4-oxadiazole (B1194373), has been explored as a strategy to improve metabolic stability while maintaining or improving potency. nih.gov In a series of GPR88 agonists, replacing an amide with a 1,3,4-oxadiazole led to improved potency. nih.gov

Table 3: Predicted Effects of Derivatization at Hydroxyl and Amide Groups

| Modification | Resulting Functional Group | Predicted Effect on Activity | Rationale |

| Hydroxyl Group | O-Methyl Ether | Decrease | Loss of a key hydrogen bond donor interaction. researchgate.net |

| Acetate Ester | Inactive (Potential Prodrug) | The bulky ester may prevent binding; hydrolysis could restore activity. | |

| Amide N-H | N-Methyl Amide | Decrease | Removal of a hydrogen bond donor. |

| Amide Moiety | 1,2,3-Triazole | Potentially Retained or Increased | Bioisosteric replacement that can mimic hydrogen bonding and improve metabolic stability. nih.gov |

| 1,3,4-Oxadiazole | Potentially Increased | A known amide bioisostere that has shown to improve potency in some scaffolds. nih.gov |

Correlation between Structural Features and Specific Molecular Recognition Profiles (e.g., enzyme binding, receptor interactions in in vitro assays)

The structural modifications discussed above directly translate to changes in how a molecule interacts with the specific amino acid residues within the binding site of an enzyme or receptor. In vitro assays are essential tools for quantifying these changes and establishing a clear SAR.

For example, in the context of enzyme inhibition, the potency of a compound is often measured as its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The SAR for a series of dihydroorotate (B8406146) dehydrogenase inhibitors showed a good correlation between their in vitro enzyme potency and their in vivo biological activity. nih.gov

In receptor binding assays, the affinity of a ligand is typically reported as the inhibition constant (Ki) or the half-maximal effective concentration (EC50) for agonists. For a series of dopamine (B1211576) receptor ligands, substitutions on a phenyl ring led to derivatives with higher affinity and selectivity for the D2 receptor subtype. mdpi.com Specifically, the introduction of a hydroxyl group at the 4-position of a phenylethyl moiety resulted in the most potent and selective compound in the series. mdpi.com

The collective findings from SAR studies on related molecules suggest that for this compound, the following correlations can be anticipated:

Enzyme Binding: If the target is an enzyme with a defined catalytic pocket, the (S)-hydroxyl group is likely a key hydrogen bonding partner with a specific residue (e.g., a serine, threonine, or tyrosine). The phenyl group would likely occupy a hydrophobic sub-pocket, and the N-ethyl group would fit into another lipophilic region. Modifications that enhance these interactions without introducing steric clashes would lead to lower IC50 values.

Receptor Interactions: For a G-protein coupled receptor (GPCR), the interactions might be more complex. The phenyl ring could engage in π-π stacking with an aromatic amino acid residue (e.g., phenylalanine, tyrosine, or tryptophan). The hydroxyl and amide groups would likely form a hydrogen bond network with polar residues in the transmembrane helices. The stereochemistry would be critical for the correct orientation of these interactions. Alterations to the N-ethyl group could influence selectivity between receptor subtypes.

Table 4: Illustrative Correlation of Structural Features with In Vitro Activity

| Compound Analogue | Key Structural Feature | Predicted In Vitro Assay Outcome | Example Target Interaction |

| (2S)-N-(n-Hexyl)-2-hydroxy-3-phenylpropanamide | Extended N-alkyl chain | Lower IC50/Ki (Increased Potency/Affinity) | Fills a larger hydrophobic pocket in the binding site. nih.gov |

| (2S)-N-Ethyl-2-hydroxy-3-(4-chlorophenyl)propanamide | para-Chloro substitution on phenyl ring | Lower IC50/Ki (Increased Potency/Affinity) | Forms favorable halogen bond or enhances hydrophobic interactions. nih.gov |

| (2R)-N-Ethyl-2-hydroxy-3-phenylpropanamide | Inverted stereocenter | Higher IC50/Ki (Decreased Potency/Affinity) | Misalignment of key hydrogen bonding and hydrophobic groups. researchgate.netnih.gov |

| (2S)-N-Ethyl-2-methoxy-3-phenylpropanamide | O-Methylated hydroxyl group | Higher IC50/Ki (Decreased Potency/Affinity) | Loss of a critical hydrogen bond with a polar residue. researchgate.net |

Biochemical and Biological Interactions of 2s N Ethyl 2 Hydroxy 3 Phenylpropanamide at a Molecular Level

Potential Enzyme Inhibition Mechanisms (in vitro studies)

Currently, there are no specific in vitro studies that have been published detailing the enzyme inhibition mechanisms of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide. Scientific investigation into whether this compound acts as an inhibitor for any specific enzyme class is yet to be reported.

However, research on structurally analogous compounds offers some perspective on potential, though unconfirmed, activities. For instance, studies on other N-substituted phenylpropanamide derivatives have explored their potential as enzyme inhibitors. Derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. researchgate.net Additionally, N-substituted 2-(benzenosulfonyl)-1-carbothioamide derivatives have been shown to exert effects through the aldehyde dehydrogenase pathway. mdpi.com It is critical to emphasize that these findings pertain to structurally different molecules and cannot be directly extrapolated to this compound without dedicated experimental validation.

Substrate Mimicry in Biochemical Pathways

No dedicated studies have been found that investigate the role of this compound as a substrate mimic in any biochemical pathway. The concept of enzyme specificity suggests that for a molecule to act as a substrate mimic, it must share significant structural and electronic similarities with the natural substrate of an enzyme. byjus.comnih.govcreative-biolabs.comworthington-biochem.com Without experimental evidence, any suggestion of substrate mimicry for this compound would be purely speculative.

Metabolic Fate Investigations in Model in vitro Systems (e.g., isolated enzyme systems)

The metabolic fate of this compound in model in vitro systems, such as isolated enzyme systems or human liver microsomes, has not been specifically reported in the scientific literature. researchgate.neteuropa.eumdpi.com General principles of drug metabolism suggest that compounds like this could undergo various phase I (e.g., hydroxylation, N-dealkylation) and phase II (e.g., glucuronidation) reactions catalyzed by enzymes such as cytochrome P450s. mdpi.comnih.gov

A study on the enzymatic resolution of a closely related analog, ethyl 3-hydroxy-3-phenylpropanoate, demonstrated that it can be a substrate for various hydrolases, including lipases. scielo.brresearchgate.net This suggests that the ester and amide bonds in similar molecules are susceptible to enzymatic cleavage. For example, the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate using lipase (B570770) from Candida antarctica (PCL) has been documented, yielding the corresponding carboxylic acid. scielo.br While this indicates a potential metabolic pathway for structurally similar compounds, it does not provide direct data on the metabolic stability or the specific metabolites of this compound.

The table below summarizes the findings from a study on the enzymatic hydrolysis of the related compound, ethyl 3-hydroxy-3-phenylpropanoate.

Table 1: Enzymatic Hydrolysis of Ethyl 3-hydroxy-3-phenylpropanoate (Analog Compound)

| Enzyme | Conditions | Conversion (%) | Enantiomeric Excess of Recovered Ester (%) | Enantiomeric Excess of Product Acid (%) | Reference |

|---|---|---|---|---|---|

| PCL | pH 7, phosphate (B84403) buffer | 50 | 98 ((R)-ester) | 93 ((S)-acid) | scielo.br |

| PLE | pH 8 | - | Poor selectivity | - | scielo.br |

This table presents data for a structurally related compound and is for illustrative purposes only. The metabolic fate of this compound may differ.

Role of 2s N Ethyl 2 Hydroxy 3 Phenylpropanamide As a Chiral Building Block in Complex Molecule Synthesis

Intermediate in the Preparation of Advanced Pharmaceutical Precursors (non-clinical)

Similarly, there is a lack of published research detailing the use of (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide as a key intermediate in the synthesis of advanced, non-clinical pharmaceutical precursors. The development of chiral drugs often relies on readily available and well-characterized building blocks, but this specific compound does not feature prominently in the available literature in this context.

Scaffold for Ligand and Catalyst Development

The development of novel chiral ligands and catalysts is a vibrant area of chemical research. The structure of this compound suggests potential for its use as a scaffold, where the hydroxyl and amide groups could be modified to create bidentate or other types of coordinating ligands for asymmetric catalysis. However, a review of the literature did not provide any specific examples of ligands or catalysts that have been developed from this compound.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis

The synthesis of chiral molecules like (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide is increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms. rsc.orgnih.gov These technologies offer substantial advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. vapourtec.com The synthesis of chiral amines and hydroxamic acids, core components related to the target compound's structure, has been successfully demonstrated in continuous flow systems. nih.govrsc.org

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which is critical for managing stereoselectivity in chiral syntheses. rsc.org For the production of enantiomerically pure compounds, immobilized enzymes or chiral catalysts can be incorporated into packed-bed reactors within a flow system, allowing for efficient and continuous asymmetric synthesis. nih.gov This approach is particularly advantageous for reactions that are difficult to control in batch mode or that involve hazardous intermediates. vapourtec.com The conversion of carboxylic esters to hydroxamic acids has been optimized in flow reactors, achieving high yields and purity with significantly reduced reaction times compared to batch methods. vapourtec.comnih.gov

Automated synthesis platforms can be integrated with flow reactors to enable rapid optimization of reaction conditions and the high-throughput synthesis of derivatives. This could accelerate the exploration of the chemical space around the this compound scaffold for various applications. Recent advancements have focused on developing racemization-free coupling reagents for amide and peptide synthesis, which could be incorporated into automated flow processes to ensure the stereochemical integrity of the final products. rsc.org

| Advantage of Flow Chemistry | Relevance to this compound Synthesis | Supporting Evidence/Principle |

|---|---|---|

| Enhanced Safety | Minimizes handling of potentially hazardous reagents and allows for better control of exothermic reactions. | In-situ generation and use of hazardous intermediates is a known benefit of flow processes. vapourtec.com |

| Improved Heat and Mass Transfer | Precise temperature control is crucial for maintaining enantioselectivity. | Microreactors offer superior surface-area-to-volume ratios. rsc.orgnih.gov |

| Increased Reproducibility and Scalability | Ensures consistent product quality and facilitates seamless transition from laboratory to industrial scale. | Flow processes demonstrate high reproducibility and straightforward scale-up. vapourtec.comnih.gov |

| Integration of Catalysis | Allows for the use of immobilized enzymes (e.g., amidases, transaminases) or chiral catalysts for continuous asymmetric synthesis. researchgate.net | Packed-bed reactors with immobilized biocatalysts are well-established in flow chemistry. nih.govrsc.org |

| Automation and Optimization | Enables rapid screening of reaction conditions to find optimal parameters for yield and enantiomeric excess. | Flow platforms are ideal for automated optimization and high-throughput synthesis. rsc.org |

Application in Supramolecular Chemistry and Advanced Materials Science

The molecular structure of this compound contains key functional groups capable of participating in non-covalent interactions, making it a promising scaffold for supramolecular chemistry and the design of advanced materials. bbau.ac.in The hydroxyamide moiety is particularly significant, as it can act as both a hydrogen-bond donor and acceptor, facilitating self-assembly into ordered structures. nih.govnih.gov

Research on N-hydroxy peptoids has shown that these motifs can enforce specific conformations and promote the formation of unique, sheet-like structures through intermolecular hydrogen bonds. nih.gov The N-hydroxyamide group can influence local backbone geometry and drive long-range intermolecular interactions. nih.gov Similarly, studies on phenylalanine-derived amphiphiles demonstrate their capacity for self-assembly into nanofibers and hydrogels, driven by hydrophobic and π-π stacking interactions of the phenyl rings. rsc.orgrsc.org Given that this compound contains both a phenyl group and a hydroxyamide, it possesses the necessary components to engage in crystallization-driven self-assembly, potentially forming well-defined nanostructures like ribbons or tubes. nih.gov

In advanced materials science, this compound could serve as a functional monomer or a building block for creating novel polymers and materials. For instance, polymers functionalized with such scaffolds could exhibit unique properties. The incorporation of dense polar functional groups, such as the hydroxyl and amide groups present in the compound, into polymer binders has been shown to enhance ion transport and mechanical stability in materials for energy storage applications. rsc.org The chiral nature of the molecule could also be exploited to create chiral polymers for applications in enantioselective separations or as chiral ligands in catalysis.

| Structural Feature | Potential Supramolecular Interaction | Resulting Structure/Application |

|---|---|---|

| Hydroxyamide Moiety | Intermolecular Hydrogen Bonding | Self-assembly into sheet-like structures, similar to N-hydroxy peptoids. nih.gov |

| Phenyl Group | π-π Stacking, Hydrophobic Interactions | Formation of nanofibers, nanoglobules, and hydrogels. rsc.orgrsc.org |

| Chiral Center | Stereospecific Packing | Formation of chiral assemblies (e.g., helical nanofibers) and chiral materials. rsc.org |

| Entire Scaffold | Combination of H-bonding and π-stacking | Design of functional foldamers and biomimetic structures. nih.govchemrxiv.org |

| Incorporation into Polymers | Functionalization of Material Properties | Development of advanced materials for batteries, catalysis, or separations. rsc.org |

Advanced Bioconjugation Strategies Involving the Hydroxyamide Moiety

Bioconjugation, the covalent linking of molecules to biomacromolecules like proteins or nucleic acids, is a cornerstone of modern biotechnology and medicine. numberanalytics.comcellmosaic.com The hydroxyamide moiety within this compound offers a potential handle for advanced bioconjugation strategies, particularly through site-specific modification. nih.govfrontiersin.org

Site-specific modification allows for the precise attachment of a molecule to a predetermined location on a protein, which is crucial for preserving the protein's native structure and function. nih.govcoledeforest.com While the amide bond itself is exceptionally stable, the hydroxyl group of the hydroxyamide could be targeted for chemical modification. nih.gov For example, it could be derivatized to introduce a reactive group suitable for bioorthogonal chemistry—reactions that occur in living systems without interfering with native biochemical processes. nih.govwikipedia.orgnih.gov

Strategies could involve:

Installation of a Click Chemistry Handle: The hydroxyl group could be modified to bear an azide (B81097) or an alkyne, allowing it to participate in highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click) reactions for attachment to a biomolecule. nih.govwikipedia.org

Formation of Stable Linkages: The molecule could be engineered to participate in other ligation chemistries, such as oxime or hydrazone formation, which are also considered bioorthogonal and form stable bonds. nih.gov

Proximity-Driven Labeling: The compound could be designed as part of a system for proximity-driven bioconjugation, where non-covalent interactions guide the reactive moiety to a specific site on a target protein, enhancing the efficiency and selectivity of the covalent bond formation. numberanalytics.com

These strategies would enable the use of this compound derivatives as labels, probes, or therapeutic payloads to be attached to antibodies or other proteins, expanding their utility in diagnostics and medicine. nih.govnih.gov

| Bioconjugation Strategy | Required Modification/Approach | Potential Application |

|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Functionalize the hydroxyl group with a strained alkyne (e.g., DBCO) or an azide. | Copper-free labeling of proteins or cells in vivo. numberanalytics.comwikipedia.org |

| Staudinger Ligation | Introduce an azide group, which reacts with a phosphine-functionalized biomolecule. | Formation of a stable amide bond under physiological conditions. nih.gov |

| Oxime/Hydrazone Ligation | Modify the compound to contain an aldehyde or ketone, for reaction with an alkoxyamine or hydrazine (B178648) on the biomolecule. | Highly efficient and stable conjugation for creating antibody-drug conjugates. nih.govnih.gov |

| Site-Specific Enzymatic Ligation | Use an enzyme to attach the modified compound to a specific tag or amino acid on a protein. | Precise control over the location and stoichiometry of conjugation. coledeforest.com |

Development of Novel Analytical Probes Utilizing the Compound Structure

The development of sensitive and selective analytical probes is essential for detecting and quantifying biologically and environmentally important analytes. The structure of this compound provides a versatile scaffold for designing novel fluorescent sensors and other analytical probes. rsc.org

Fluorescent chemosensors typically consist of two key components: a binding unit (receptor) for the target analyte and a fluorophore that signals the binding event through a change in its optical properties. rsc.org In the case of this compound:

The Hydroxyamide Moiety as a Binding Unit: Hydroxyamides and related structures are known to act as effective chelators for various metal ions. nih.govnih.gov This chelating ability could be harnessed to design probes for detecting specific metal cations.

The Phenyl Group as a Fluorophore Component: The phenyl group is a basic chromophore. Its fluorescence properties could be enhanced and modulated by attaching other aromatic systems or electron-donating/withdrawing groups. The binding of an analyte to the hydroxyamide unit could alter the electronic structure of the entire molecule, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). elsevierpure.com

Beyond metal ion detection, reaction-based probes could be developed. For instance, the scaffold could be modified to react specifically with reactive oxygen species (ROS) like hydrogen peroxide, with the reaction triggering a fluorescent signal. princeton.edu Genetically encoded fluorescent sensors have been developed to visualize conditions like hypoxia, and small-molecule probes based on the target compound could offer a complementary approach for microscopic imaging. nih.gov The development of a fluorescent sensor based on this scaffold would involve synthesizing derivatives and systematically evaluating their response to various analytes to optimize selectivity and sensitivity. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2S)-N-Ethyl-2-hydroxy-3-phenylpropanamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amidation and hydroxylation. For example, Pd/C-catalyzed hydrogenation under 40 psi pressure in ethanol can reduce intermediates, followed by purification via silica gel column chromatography. Structural confirmation is achieved using -NMR and -NMR to verify stereochemistry and purity, with MS (ESI) providing molecular weight validation .

Q. How is the stereochemical integrity of this compound confirmed during synthesis?

- Methodological Answer : Chiral HPLC or polarimetry is used to assess enantiomeric excess, while X-ray crystallography (for crystalline derivatives) or NOESY NMR experiments can resolve stereochemical ambiguities. Comparative analysis with known standards (e.g., from synthetic intermediates like (2S)-2-amino-3-phenylpropanol derivatives) is critical .

Q. What analytical techniques are recommended for characterizing this compound’s purity and stability?

- Methodological Answer : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Purity is validated via reverse-phase HPLC (>98% by UV detection at 254 nm). Stability studies under varying pH and temperature conditions are conducted using accelerated degradation protocols, monitored by LC-MS .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, enzyme isoforms). Systematic replication studies with standardized protocols (e.g., IC determination under controlled pH and temperature) are essential. Meta-analysis of existing data, combined with molecular docking simulations to predict binding affinities, can reconcile discrepancies .

Q. What strategies optimize the synthetic yield of this compound while minimizing racemization?

- Methodological Answer : Racemization is mitigated by using low-temperature reactions (<0°C) during amide bond formation and avoiding strong bases. Catalytic asymmetric synthesis with chiral ligands (e.g., BINAP) improves enantioselectivity. Solvent screening (e.g., THF vs. DMF) and microwave-assisted synthesis can enhance reaction efficiency .

Q. How does the hydroxyl group in this compound influence its biological interactions?

- Methodological Answer : The hydroxyl group participates in hydrogen bonding with target enzymes (e.g., hydrolases). Site-directed mutagenesis studies on enzyme active sites, combined with molecular dynamics simulations, reveal its role in binding kinetics. Comparative studies with deoxygenated analogs (e.g., (2S)-N-Ethyl-3-phenylpropanamide) further elucidate its functional importance .

Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?

- Methodological Answer : Caco-2 cell monolayers assess intestinal permeability, while liver microsomes (human or rodent) evaluate metabolic stability. Plasma protein binding is quantified via equilibrium dialysis. These data inform structure-activity relationship (SAR) optimization to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.